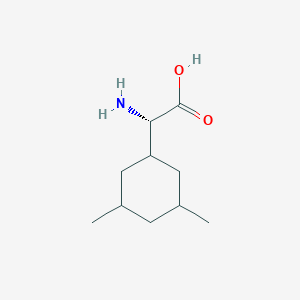

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid |

InChI |

InChI=1S/C10H19NO2/c1-6-3-7(2)5-8(4-6)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |

InChI Key |

OKQUKSPXMZEXSM-BCZLUZIISA-N |

Isomeric SMILES |

CC1CC(CC(C1)[C@@H](C(=O)O)N)C |

Canonical SMILES |

CC1CC(CC(C1)C(C(=O)O)N)C |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis

The synthesis of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid often involves asymmetric synthetic strategies to ensure the correct stereochemistry at the α-carbon. These methods typically use chiral auxiliaries, catalysts, or resolution techniques to selectively produce the (2S) enantiomer.

- Chiral Catalysis: Employing chiral ligands in catalytic hydrogenation or addition reactions to introduce the amino group stereoselectively.

- Chiral Pool Synthesis: Starting from naturally occurring chiral building blocks to construct the cyclohexyl amino acid framework.

- Resolution of Racemates: Chemical or enzymatic resolution of racemic mixtures to isolate the (2S) enantiomer.

These approaches are designed to optimize enantiomeric excess and yield, crucial for pharmaceutical applications.

Synthetic Route via Carbamate Intermediates

Recent patented methods describe the preparation of intermediates structurally related to this compound, particularly tert-butyl carbamate derivatives. These methods are significant because they provide scalable and high-purity routes applicable in industrial synthesis.

- Key Intermediate: tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

-

- Mixing tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in an organic solvent.

- Addition of a base to the mixture.

- Stirring for 1 to 10 hours to complete the reaction.

- Temperature control and addition of water to facilitate product isolation.

- Filtration and purification steps to obtain the product with high purity.

-

- Avoids increase in viscosity of the reaction medium, facilitating stirring and scalability.

- Uses reagents in their neutral forms, which is a surprising improvement over previous methods that used salts or ionic forms.

- Yields high purity and good reaction yields suitable for industrial application.

Analytical Control: High-performance liquid chromatography (HPLC) is used to monitor product purity and reaction progress.

Comparative Analysis of Synthetic Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts or ligands | High enantioselectivity, stereochemical control | Requires expensive catalysts, complex setup |

| Chiral Pool Synthesis | Starting from natural chiral compounds | High stereochemical purity | Limited by availability of starting materials |

| Resolution of Racemates | Separation of enantiomers from racemic mixtures | Simpler chemical operations | Lower overall yield, time-consuming |

| Carbamate Intermediate-Based Synthesis | Use of tert-butyl carbamate intermediates in neutral form | Scalable, high purity, avoids viscosity issues | Requires multiple reaction and purification steps |

Detailed Research Findings

- The use of neutral forms of reagents in the carbamate intermediate synthesis is a key innovation, leading to improved reaction kinetics and product purity compared to ionic or salt forms of reagents.

- Reaction times between 3 and 8 hours at controlled temperatures (between -5 °C and 10 °C during final steps) optimize yield and purity.

- The addition of water in controlled proportions (0.2:1 to 2:1 v/v water to solvent) aids in product precipitation and isolation without compromising the reaction medium's fluidity.

- Analytical techniques such as HPLC confirm the purity of the final amino acid derivative, ensuring suitability for pharmaceutical applications.

Summary Table of Key Reaction Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Reaction Time | 1 to 10 hours (preferably 3-8 hours) | Stirring duration for completion |

| Reaction Temperature | Initial: ambient to 60 °C | Controlled heating during reaction |

| Final Temperature | -5 °C to 10 °C | For product precipitation and isolation |

| Water to Solvent Ratio (v/v) | 0.2:1 to 2:1 | Optimizes product precipitation |

| Base Used | Triethylamine | Added after mixing reagents |

| Purity Analysis | HPLC | Ensures high purity of final product |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, sulfonates.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a building block for drug development.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: Researchers investigate its effects on biological systems, including its potential as a biochemical probe.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor function, leading to downstream signaling effects.

Pathway Modulation: Affecting metabolic or signaling pathways, resulting in physiological changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with two structurally related molecules: 2-((1s,4s)-4-Acetamidocyclohexyl)acetic Acid () and Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid, ).

*Estimated logP values are based on substituent contributions.

Key Observations:

The amino group in the target compound increases basicity, favoring salt formation and aqueous solubility at physiological pH, whereas the acetamido group in the analogue introduces hydrogen-bonding capacity without ionizable properties.

In contrast, benzilic acid (a diphenylhydroxyacetic acid derivative) is associated with anticholinergic effects, highlighting how aromatic substituents and hydroxyl groups diverge in biological targets .

Functional Comparison with mGlu2/3 Receptor Agonists

discusses LY354740 and LY379268, mGlu2/3 agonists with demonstrated selectivity in blocking phencyclidine (PCP)-induced motor behaviors in rats without impairing dopamine-mediated pathways .

Key Findings:

- Unlike clozapine, which enhances amphetamine (AMP)-induced ambulations at low doses, mGlu2/3 agonists (and by extension, the target compound) may avoid dopamine-related side effects, offering a safer antipsychotic profile .

Biological Activity

(2S)-2-amino-2-(3,5-dimethylcyclohexyl)acetic acid, an amino acid derivative, has garnered attention for its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and therapeutic implications.

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C_{12}H_{23}N_{1}O_{2}

- Molecular Weight : 185.26 g/mol

- Stereochemistry : The (2S) configuration indicates a specific spatial arrangement that is crucial for its biological interactions.

The presence of a cyclohexyl side chain with methyl substitutions enhances its ability to engage with various biological receptors and enzymes, potentially influencing pharmacological properties.

The biological activity of this compound is primarily attributed to:

- Interaction with Biological Targets : The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with proteins and enzymes, modulating their activity.

- Structural Similarity to Natural Amino Acids : This similarity allows the compound to mimic or inhibit natural substrates in biochemical pathways.

Biological Activities

Preliminary studies have indicated several potential biological activities:

- Antiviral Activity : Research suggests that compounds with similar cyclohexyl moieties exhibit antiviral properties against coronaviruses. The design of inhibitors targeting SARS-CoV-2's 3CL protease has shown promising results in cell-based assays, indicating a potential therapeutic application for this compound in viral infections .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer). These studies often employ assays like MTT to determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%. While specific data for this compound is limited, its structural analogs have demonstrated moderate cytotoxicity .

- Enzyme Modulation : The compound's ability to interact with enzymes involved in metabolic pathways suggests it may modulate enzyme activity. This could lead to applications in metabolic disorders or as a precursor in drug development .

Case Studies

Several studies highlight the potential applications of this compound:

- Antiviral Screening : A study focused on structure-guided design of inhibitors for MERS-CoV and SARS-CoV-2 highlighted the effectiveness of cyclohexyl-containing compounds in improving survival rates in animal models .

- Cytotoxicity Assessment : In a comparative analysis of similar compounds, researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the cyclohexane ring can influence biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid | C_{12}H_{23}N_{1}O_{2} | Different methyl substitution pattern |

| (R)-2-amino-4-cyclohexylbutanoic acid | C_{13}H_{25}N_{1}O_{2} | Longer carbon chain with cyclohexyl group |

| 2-amino-2-cyclohexylacetic acid | C_{11}H_{19}N_{1}O_{2} | Lacks methyl substitutions on cyclohexane |

The structural variations among these compounds may lead to distinct pharmacological profiles and therapeutic potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.